(1H,1H-Perfluorooctyl)oxirane
Overview
Description
(1H,1H-Perfluorooctyl)oxirane: is a fluorinated organic compound with the molecular formula C10H5F15O . It is known for its unique chemical properties, particularly its high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form stable films and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1H,1H-Perfluorooctyl)oxirane can be synthesized through the epoxidation of perfluorooctene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the highly reactive nature of the fluorinated intermediates. The process is carefully monitored to maintain the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (1H,1H-Perfluorooctyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1H,1H-Perfluorooctyl)oxirane is used in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in the development of coatings and films with high chemical resistance.
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable micelles and vesicles. Its biocompatibility and low toxicity are key factors in its application in medical research.
Industry: The compound is widely used in the electronics industry for the production of insulating materials and protective coatings. Its high thermal stability and resistance to degradation make it ideal for use in harsh environments.
Mechanism of Action
The mechanism of action of (1H,1H-Perfluorooctyl)oxirane involves its interaction with various molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of complex molecules.
Comparison with Similar Compounds
(1H,1H-Perfluorooctyl)ethanol: Similar in structure but with an alcohol functional group instead of an oxirane ring.
(1H,1H-Perfluorooctyl)amine: Contains an amine group, offering different reactivity and applications.
(1H,1H-Perfluorooctyl)thiol: Features a thiol group, providing unique properties for specific industrial applications.
Uniqueness: (1H,1H-Perfluorooctyl)oxirane stands out due to its oxirane ring, which imparts unique reactivity and versatility in chemical synthesis. Its ability to form stable films and coatings, combined with its high thermal stability, makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCFPSIOLPOKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F15O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895650 | |
Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20084-49-5 | |
Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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